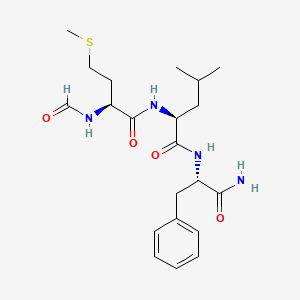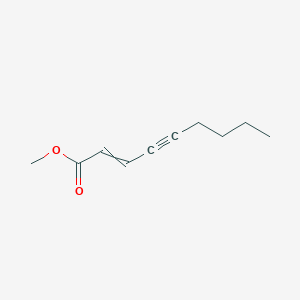![molecular formula C15H23N3O B14447447 N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea CAS No. 77731-49-8](/img/structure/B14447447.png)
N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea is a chemical compound that features a urea linkage between a phenyl group and an azepane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea typically involves the reaction of azepane with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Azepane and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: Azepane is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the phenyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Reduced forms of the urea compound, potentially leading to the formation of amines.
Substitution: Substituted urea derivatives with different functional groups.
Applications De Recherche Scientifique
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(Azepan-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a phenyl group.
2-(Azepan-1-yl)ethyl methacrylate: Contains a methacrylate group instead of a urea linkage.
Uniqueness
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea is unique due to its combination of a phenyl group and an azepane ring linked by a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
77731-49-8 |
|---|---|
Formule moléculaire |
C15H23N3O |
Poids moléculaire |
261.36 g/mol |
Nom IUPAC |
1-[2-(azepan-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C15H23N3O/c19-15(17-14-8-4-3-5-9-14)16-10-13-18-11-6-1-2-7-12-18/h3-5,8-9H,1-2,6-7,10-13H2,(H2,16,17,19) |
Clé InChI |
XCBJUYCMDKCSSJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



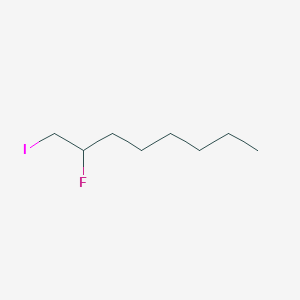

![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
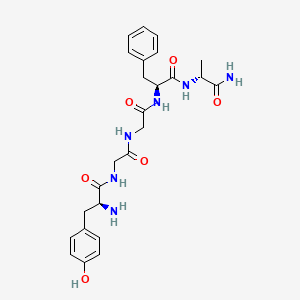
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
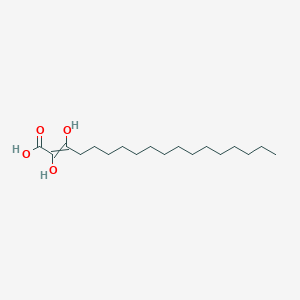
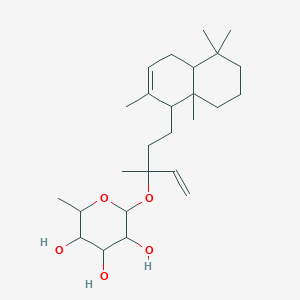
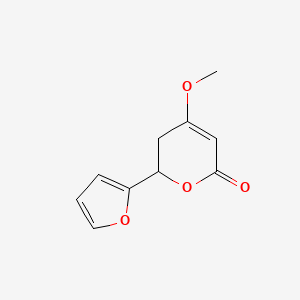
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

